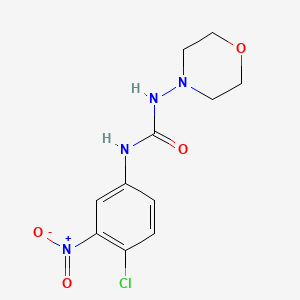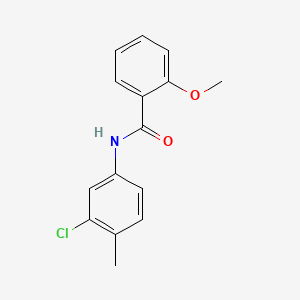![molecular formula C20H24N4O4S2 B2489291 4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide CAS No. 851978-56-8](/img/structure/B2489291.png)
4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves starting materials such as 4-acetyl-N-ethyl-N-methylbenzenesulfonamide, which undergoes various chemical transformations including cyclization, heteroaromatization, and reactions with hydrazine derivatives to yield compounds with different heterocyclic moieties (Abdelall, Bashandy, & El-Morsy, 2010). These processes are crucial for the introduction of the benzothiazolyl and ethoxy groups into the molecule.
Molecular Structure Analysis
The structure of related compounds, such as those containing thiadiazolyl and benzothiazinyl moieties, has been elucidated using various spectroscopic techniques including IR, NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the electronic environment of the atoms within the molecule (Li et al., 2014).
Chemical Reactions and Properties
Compounds of this nature undergo a range of chemical reactions, including addition-cyclisations with ethoxycarbonyl isothiocyanate and hydrazine derivatives, leading to the formation of substituted thiadiazoles and triazoles. These reactions are pivotal for modifying the chemical structure and introducing functional groups that define the compound's chemical properties (Kurzer & Seeker, 1989).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, can be significantly influenced by their molecular structure. Detailed crystallographic studies, such as those employing X-ray diffraction, provide insight into the molecule's conformation, intermolecular interactions, and crystal packing, which are essential for understanding the material's physical characteristics (Zhang et al., 2010).
Chemical Properties Analysis
The chemical behavior of the compound, including its reactivity towards various reagents, stability under different conditions, and the mechanism of its reactions, is determined by its functional groups and molecular structure. Studies focusing on the reactivity of similar sulfonamide derivatives with hydrazine hydrate and other reagents shed light on the synthesis pathways and potential applications of these molecules (El-Sherief et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
Thiazole derivatives have been synthesized and characterized using various chemical and physical techniques. These derivatives have demonstrated potential applications in various fields due to their antimicrobial, antifungal, and anticancer properties. Studies have shown the effectiveness of these compounds against Gram-positive and Gram-negative bacteria, and their cytotoxic activities have been tested on various cancer cell lines, indicating their potential as therapeutic agents (Al-Mutabagani et al., 2021).
Antimicrobial and Antiproliferative Properties
N-ethyl-N-methylbenzenesulfonamide derivatives, including thiazole compounds, have been synthesized and shown to possess effective antimicrobial and antiproliferative properties. These compounds have demonstrated significant cytotoxic activity against human cell lines, suggesting their potential use in medical applications, particularly in the treatment of infections and cancer (Abd El-Gilil, 2019).
Antihypertensive α-Blocking Agents
Synthesized thiosemicarbazides, triazoles, and Schiff bases have shown good antihypertensive α-blocking activity with low toxicity. These compounds offer potential therapeutic benefits in the treatment of hypertension (Abdel-Wahab et al., 2008).
Antimicrobial Screening
Thiazolidin-4-one derivatives incorporating the thiazole ring have been synthesized and screened for their antimicrobial activity. The results indicate that these compounds could provide valuable therapeutic intervention against microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).
Anticancer Activity
Thiazole compounds have been synthesized and their anticancer activity tested against breast cancer cells. The results suggest that these compounds could serve as potential therapeutic agents in the treatment of cancer (Sonar et al., 2020).
Eigenschaften
IUPAC Name |
4-[[(4-ethoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-4-24(5-2)30(26,27)15-12-10-14(11-13-15)19(25)22-23-20-21-18-16(28-6-3)8-7-9-17(18)29-20/h7-13H,4-6H2,1-3H3,(H,21,23)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJJFKLMZKFPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2489208.png)




![5-tert-butyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2489216.png)

![Ethyl 2-[2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2489221.png)
![1-(4-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B2489225.png)
![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2489226.png)
![(2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile](/img/structure/B2489228.png)
![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489229.png)

